molecular formula C10H13F2O3P B8289121 Diethyl (3,4-Difluorophenyl)phosphonate

Diethyl (3,4-Difluorophenyl)phosphonate

Cat. No. B8289121
M. Wt: 250.18 g/mol
InChI Key: MXZOHFWPGVZUEE-UHFFFAOYSA-N
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Patent
US09200018B2

Procedure details

4,5-difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (25 mg, 0.078 mmol), Cesium Fluoride (62 mg, 0.411 mmol), Triethtyl phosphite (50 mg, 0.299 mmol), Acetonitrile (1 ml): Reaction Time 4 h; Rf: 0.5 (2:3 EtOAc:Pet Ether); Thick oil; 14.6 mg, 78%; 1H NMR (500 MHz, CDCl3, TMS) δ 7.67-7.55 (m, 2H), 7.31-7.23 (m, 1H), 4.21-4.05 (m, 4H), 1.34 (t, J=7.0 Hz, 6H); 13C NMR (125 MHz, CDCl3, TMS) δ 153.1 (ddd, J=3.8, 12.4, 255.6 Hz), 150.2 (ddd, J=13.4, 22.9, 252.7 Hz), 128.8 (ddd, J=3.8, 6.7, 10.5 Hz), 125.9 (dt, J=3.8, 192.7 Hz), 121.1 (dd, J=11.4, 18.1 Hz), 117.9 (t, J=18.1 Hz), 62.4 (d, J=4.8 Hz), 16.2 (d, J=5.7 Hz) 31P NMR (162 MHz, CDCl3) δ 15.8 (apparent t, JPF=6.1 Hz); HRMS-ESI (m/z) calcd (C10H13F2O3P+H)+: 251.0643. found: 251.0643.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[Si](C)(C)C)(=O)=O.[F-].[Cs+].[P:23]([O-:26])([O-:25])[O-:24].[C:27](#N)[CH3:28].[CH3:30][CH2:31]OC(C)=O>>[F:14][C:10]1[CH:9]=[C:8]([P:23](=[O:26])([O:25][CH2:27][CH3:28])[O:24][CH2:30][CH3:31])[CH:7]=[CH:12][C:11]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C(=C1)F)F)[Si](C)(C)C)(F)F
Name
Quantity
62 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
50 mg
Type
reactant
Smiles
P([O-])([O-])[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1F)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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